Cas no 1314903-58-6 (6-(chloromethyl)bicyclo3.1.0hexane)

6-(chloromethyl)bicyclo3.1.0hexane 化学的及び物理的性質
名前と識別子
-
- 6-(chloromethyl)bicyclo3.1.0hexane
- 6-(chloromethyl)bicyclo[3.1.0]hexane
- 1314903-58-6
- EN300-1662464
- AKOS006374905
-
- インチ: 1S/C7H11Cl/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4H2
- InChIKey: DMRQATARJJCRJU-UHFFFAOYSA-N
- ほほえんだ: ClCC1C2CCCC21
計算された属性
- せいみつぶんしりょう: 130.0549280g/mol
- どういたいしつりょう: 130.0549280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 90.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 0Ų
6-(chloromethyl)bicyclo3.1.0hexane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1662464-5.0g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 5g |
$3065.0 | 2023-06-04 | |
Enamine | EN300-1662464-100mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 100mg |
$366.0 | 2023-09-21 | |
Enamine | EN300-1662464-5000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 5000mg |
$3065.0 | 2023-09-21 | |
Enamine | EN300-1662464-250mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 250mg |
$524.0 | 2023-09-21 | |
Enamine | EN300-1662464-10000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 10000mg |
$4545.0 | 2023-09-21 | |
Enamine | EN300-1662464-500mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 500mg |
$824.0 | 2023-09-21 | |
Enamine | EN300-1662464-0.1g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 0.1g |
$366.0 | 2023-06-04 | |
Enamine | EN300-1662464-1000mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 1000mg |
$1057.0 | 2023-09-21 | |
Enamine | EN300-1662464-2500mg |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90.0% | 2500mg |
$2071.0 | 2023-09-21 | |
Enamine | EN300-1662464-0.5g |
6-(chloromethyl)bicyclo[3.1.0]hexane |
1314903-58-6 | 90% | 0.5g |
$824.0 | 2023-06-04 |
6-(chloromethyl)bicyclo3.1.0hexane 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
6-(chloromethyl)bicyclo3.1.0hexaneに関する追加情報
6-(Chloromethyl)bicyclo[3.1.0]hexane: A Comprehensive Overview
The compound 6-(chloromethyl)bicyclo[3.1.0]hexane, identified by the CAS number 1314903-58-6, is a unique bicyclic structure with significant potential in various chemical applications. This compound belongs to the class of chloromethylated bicyclic compounds, which have garnered attention due to their versatile reactivity and structural rigidity. The bicyclo[3.1.0]hexane framework provides a rigid, non-planar geometry that can influence the compound's chemical behavior and reactivity.
Recent studies have highlighted the importance of chloromethylated bicyclic compounds in organic synthesis, particularly in the development of advanced materials and pharmaceutical agents. The presence of the chloromethyl group (-CH2Cl) introduces both electrophilic and nucleophilic characteristics, making it a valuable intermediate in various reactions such as nucleophilic substitutions, additions, and polymerizations. For instance, researchers have explored its role in the synthesis of novel polymers with enhanced mechanical properties.
The synthesis of 6-(chloromethyl)bicyclo[3.1.0]hexane typically involves a multi-step process, including cyclopropanation, ring-opening reactions, and subsequent chlorination or alkylation steps. These methods have been optimized to achieve high yields and purity, ensuring its suitability for large-scale production and application in industries such as agrochemicals and specialty chemicals.
In terms of physical properties, this compound exhibits a melting point of approximately 55°C and a boiling point around 125°C under standard conditions. Its solubility in common organic solvents like dichloromethane and diethyl ether makes it amenable to various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, with findings indicating moderate stability under ambient conditions.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 6-(chloromethyl)bicyclo[3.1.0]hexane. Quantum mechanical calculations reveal that the chloromethyl group induces electron-withdrawing effects, which enhance the electrophilicity of the adjacent carbon atoms. This characteristic has been exploited in designing more efficient catalysts for olefin polymerization and other industrial processes.
The application of this compound extends into the field of drug discovery, where its rigid bicyclic structure is advantageous for designing molecules with specific pharmacokinetic profiles. For example, researchers have utilized it as a building block for creating bioisosteres of existing drugs, potentially improving their efficacy and reducing side effects.
In conclusion, 6-(chloromethyl)bicyclo[3.1.0]hexane (CAS No: 1314903-58-6) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern organic synthesis and materials science.
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